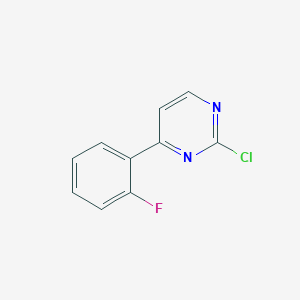

2-Chloro-4-(2-fluorophenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffold in Medicinal and Agrochemical Chemistry

The pyrimidine core is a versatile scaffold that is readily amenable to chemical modification, allowing for the creation of diverse libraries of compounds with a wide array of biological activities. chemsrc.comlifechemicals.com In medicinal chemistry, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents. These include anticancer drugs that interfere with DNA synthesis or kinase signaling pathways, antiviral agents that inhibit viral replication, and antibacterial and antifungal medications. lifechemicals.com The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.

In the agrochemical sector, the pyrimidine scaffold is integral to the design of modern pesticides. Pyrimidine-based compounds are utilized as herbicides, fungicides, and insecticides, often exhibiting high efficacy and selectivity. nih.gov Their mechanisms of action are varied, ranging from the inhibition of essential enzymes in weeds to the disruption of fungal cell wall synthesis or interference with the nervous systems of insects. The adaptability of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and stability, which are critical for its performance as a crop protection agent.

Overview of Halogenated Phenylpyrimidine Derivatives in Contemporary Research

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenylpyrimidine scaffold can significantly modulate a compound's biological activity and pharmacokinetic profile. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov

Fluorine, in particular, is often incorporated into drug candidates to enhance their metabolic stability by blocking sites of oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage, which can lead to a longer biological half-life. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.

Chlorine, another common halogen in medicinal and agrochemical chemistry, can also enhance the biological activity of phenylpyrimidine derivatives. The presence of a chlorine atom can increase a compound's potency and influence its absorption, distribution, metabolism, and excretion (ADME) properties. Research has demonstrated that halogenated phenylpyrimidine derivatives are being actively investigated for a variety of applications, including as kinase inhibitors for cancer therapy and as potent antifungal agents. nih.govnih.gov

Research Context of 2-Chloro-4-(2-fluorophenyl)pyrimidine and Related Analogs

This compound belongs to a class of compounds that are of significant interest as intermediates in the synthesis of more complex molecules with potential therapeutic or agrochemical applications. The chlorine atom at the 2-position of the pyrimidine ring is a reactive site, making it a key handle for introducing further chemical diversity through nucleophilic substitution reactions. This allows for the attachment of various functional groups to explore structure-activity relationships (SAR).

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the research context for its analogs is rich and provides a strong indication of its potential utility. For instance, derivatives of 2-chlorophenylpyrimidines have been investigated for their anticancer properties. biosynth.com The general structure of a phenylpyrimidine is a key pharmacophore in a number of kinase inhibitors, and the specific substitution pattern of a chloro group at the 2-position and a fluorophenyl group at the 4-position is consistent with scaffolds explored in this area.

Similarly, in the field of antifungal research, phenylpyrimidine derivatives are being designed and synthesized as inhibitors of enzymes such as CYP51, which is crucial for fungal cell membrane biosynthesis. nih.gov The combination of a pyrimidine core with halogenated phenyl rings in compounds like this compound makes it a valuable building block for the development of novel antifungal candidates.

The following table provides a summary of the physicochemical properties of 2-Chloro-4-(4-fluorophenyl)pyrimidine, a closely related isomer, to provide context for the likely properties of the title compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClFN2 |

| Molecular Weight | 208.62 g/mol |

| Boiling Point | 364.2 °C at 760 mmHg |

| Density | 1.3 g/cm³ |

Data for the 4-fluorophenyl isomer.

The following table outlines the typical starting materials for the synthesis of chloro-phenyl-pyrimidine derivatives, illustrating the chemical context from which this compound would be synthesized.

| Precursor | Role in Synthesis |

|---|---|

| 2,4-Dichloropyrimidine | Provides the pyrimidine core with reactive chlorine atoms for substitution. |

| (2-Fluorophenyl)boronic acid | Source of the 2-fluorophenyl group in Suzuki coupling reactions. |

| 2-Fluorobenzaldehyde (B47322) | A starting material for the construction of the pyrimidine ring via condensation reactions. |

| Urea (B33335) or Thiourea (B124793) | Provides the N-C-N fragment for the pyrimidine ring formation. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-6-5-9(14-10)7-3-1-2-4-8(7)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRFHCCURMZMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954216-36-5 | |

| Record name | 2-chloro-4-(2-fluoro-phenyl)-pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Chloro-4-(2-fluorophenyl)pyrimidine

The construction of the this compound core typically involves a multi-step sequence, beginning with the formation of a pyrimidine (B1678525) ring system, followed by a crucial chlorination step.

Multi-component Cyclocondensation Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Biginelli reaction, a classic MCR, is a cornerstone for the synthesis of dihydropyrimidinones, which are key precursors to this compound. wikipedia.orgorientjchem.org This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.orgnih.gov In the context of synthesizing the target compound, 2-fluorobenzaldehyde (B47322) serves as the aldehyde component.

The general mechanism of the Biginelli reaction is believed to initiate with the condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the dihydropyrimidinone. organic-chemistry.org

Chlorination and Halogenation Techniques

The transformation of the pyrimidinone precursor, such as 4-(2-fluorophenyl)-1H-pyrimidin-2-one, into the target this compound is achieved through chlorination. A common and effective method for this conversion is the treatment of the pyrimidinone with a chlorinating agent like phosphoryl chloride (POCl₃). researchgate.netthieme.de This reaction replaces the hydroxyl group at the C2 position of the pyrimidine ring with a chlorine atom. The use of reagents like thionyl chloride or phosphorus oxychloride is also a recognized technique for introducing chlorine into pyrimidine structures. evitachem.com In some instances, the chlorination process can be facilitated by the presence of a catalyst. google.com

| Precursor | Chlorinating Agent | Product | Reference |

| 4-(2-fluorophenyl)-1H-pyrimidin-2-one | Phosphoryl chloride (POCl₃) | This compound | researchgate.netthieme.de |

| 4-(Aryl)pyrimidin-2-ol | Thionyl chloride (SOCl₂) | 2-Chloro-4-arylpyrimidine | evitachem.com |

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyrimidine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature that allows for the extensive derivatization of this scaffold. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. evitachem.com

A wide range of nucleophiles, particularly amines, can be used to displace the chloride, leading to the formation of 2-amino-4-(2-fluorophenyl)pyrimidine derivatives. nih.govmdpi.com The reaction conditions for these substitutions can vary, but often involve heating the chloropyrimidine with the desired amine, sometimes in the presence of a base to neutralize the liberated hydrochloric acid. nih.gov

| Reactant | Nucleophile | Product | Reference |

| This compound | Various amines | 2-Amino-4-(2-fluorophenyl)pyrimidine derivatives | nih.govmdpi.com |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-Anilinopyrimidines | researchgate.net |

Biginelli Reaction Derivatives

As previously mentioned, the Biginelli reaction is instrumental in producing dihydropyrimidinone derivatives that serve as precursors to this compound. wikipedia.orgorientjchem.org The reaction involves three core components: an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative. nih.gov By utilizing 2-fluorobenzaldehyde in this reaction, the resulting dihydropyrimidinone will possess the desired 4-(2-fluorophenyl) substituent.

The versatility of the Biginelli reaction allows for the synthesis of a diverse library of dihydropyrimidinones by varying the three starting components. nih.govnih.gov These dihydropyrimidinones can then be subjected to oxidation to form the corresponding pyrimidinones, which are the direct precursors for the chlorination step.

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product (Dihydropyrimidinone) | Reference |

| 2-Fluorobenzaldehyde | Ethyl acetoacetate | Urea | Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | wikipedia.orgresearchgate.net |

| Benzaldehyde | Ethyl acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | wikipedia.orgresearchgate.net |

| Various aromatic aldehydes | 1,3-Diketones | Thiourea | Dihydropyrimidinethiones | nih.gov |

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. bohrium.comasianpubs.org The synthesis of pyrimidine derivatives, including the precursors to this compound, can be greatly accelerated using microwave assistance. orientjchem.orgbohrium.com

Both the Biginelli condensation and subsequent nucleophilic substitution reactions on the chlorinated pyrimidine can be efficiently carried out under microwave conditions. nih.govnih.gov For instance, the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines and anilines has been shown to be significantly more efficient with microwave heating. researchgate.net Similarly, microwave-assisted Biginelli reactions can rapidly produce dihydropyrimidinone libraries. nih.govnih.gov

| Reaction Type | Reactants | Conditions | Advantage | Reference |

| Biginelli Reaction | Aldehyde, β-ketoester, urea | Microwave irradiation | Faster reaction times, higher yields | nih.govnih.gov |

| Nucleophilic Substitution | 2-Chloropyrimidine, amine | Microwave irradiation | Reduced reaction time, improved efficiency | researchgate.netnih.gov |

| Fused Pyrimidine Synthesis | Thiophene (B33073) derivative, formamide | Microwave irradiation | High acceleration of synthesis | orientjchem.org |

Synthesis of Novel Derivatives and Analogs Incorporating the 2-Chloro-4-(2-fluorophenyl) Moiety

The this compound scaffold is a versatile building block for the creation of novel and structurally diverse molecules with potential biological activities. nih.govnih.gov The reactivity of the 2-chloro group allows for the introduction of a wide array of functional groups through nucleophilic substitution. evitachem.com

A common strategy involves the reaction of this compound with various primary and secondary amines to generate a library of 2-amino-4-(2-fluorophenyl)pyrimidine derivatives. nih.gov For example, a study on the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives demonstrated the successful incorporation of various substituted piperazines at the 4-position, which can be extrapolated to the 2-position of our target molecule. One such derivative synthesized was 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce new carbon-carbon bonds at the 2-position, further expanding the chemical space of accessible derivatives. scilit.com This allows for the arylation or alkylation of the pyrimidine ring, leading to the synthesis of biaryl or alkyl-aryl pyrimidine compounds.

| Starting Material | Reagent/Reaction Type | Product Class | Reference |

| This compound | Various amines (Nucleophilic Substitution) | 2-Amino-4-(2-fluorophenyl)pyrimidine derivatives | nih.gov |

| This compound | Arylboronic acids (Suzuki Coupling) | 2-Aryl-4-(2-fluorophenyl)pyrimidines | scilit.com |

| 2-Amino-4-chloro-pyrimidine | Substituted amines (Microwave-assisted) | 2-Amino-4-(substituted-amino)pyrimidines | nih.gov |

Diversification Strategies at Pyrimidine Ring Positions

The pyrimidine ring of this compound offers multiple sites for chemical modification. The chlorine atom at the C2-position is a particularly reactive handle for nucleophilic substitution reactions, while other positions on the pyrimidine ring can also be functionalized, albeit often requiring more specialized methods.

A primary strategy for diversification involves the nucleophilic displacement of the C2-chloro group. This reaction is amenable to a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the corresponding 2-amino, 2-alkoxy, and 2-thioether pyrimidine derivatives. For instance, the reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with various substituted amines under microwave irradiation provides a rapid and efficient route to 2,4-disubstituted pyrimidines. nih.govnih.gov While the starting material in this case is not this compound itself, the principle of nucleophilic substitution at the C4-chloro position (analogous to the C2-chloro position in the title compound) is well-demonstrated.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of C-N bonds at the C2-position. wikipedia.orgresearchgate.net These methods are often milder and more general than traditional nucleophilic aromatic substitution (SNAr) reactions, tolerating a broader range of functional groups on the incoming amine. researchgate.netresearchgate.net For dichloropyrimidines, regioselective amination can be achieved, preferentially substituting one chloro group over the other. acs.org

Another innovative approach for pyrimidine diversification is a deconstruction-reconstruction strategy. This method involves the transformation of a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to a three-carbon iminoenamine building block. This intermediate can subsequently be used in various heterocycle-forming reactions to generate diverse heterocyclic structures, effectively modifying the original pyrimidine core. wuxiapptec.com

The table below summarizes some of the key diversification strategies for the pyrimidine ring.

| Strategy | Description | Key Features | Representative Reactions | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C2-chloro group by nucleophiles like amines, alcohols, or thiols. | Often requires elevated temperatures or microwave irradiation. | Reaction with various amines to yield 2-aminopyrimidine (B69317) derivatives. | nih.govnih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of the C2-chloro group with amines. | Milder reaction conditions and broader substrate scope compared to SNAr. | Coupling with primary and secondary amines using a palladium catalyst and a suitable ligand. | wikipedia.orgresearchgate.net |

| Deconstruction-Reconstruction | Conversion of the pyrimidine to a cleavable intermediate followed by recyclization to form new heterocyclic systems. | Allows for fundamental alteration of the pyrimidine core. | Formation of N-arylpyrimidinium salts and subsequent reaction with nucleophiles. | wuxiapptec.com |

Introduction of Diverse Substituents on the Phenyl Ring

The 2-fluorophenyl moiety of this compound provides another avenue for structural diversification. The introduction of various substituents onto this phenyl ring can be achieved through several modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions and C-H activation strategies.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov In the context of the title compound, if a bromo- or iodo-substituted analog of the 2-fluorophenyl ring were available, it could be coupled with a wide array of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. mdpi.comrsc.org For instance, the Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to be an efficient method for creating C4-aryl substituted pyrimidines. mdpi.com This methodology could be extrapolated to modify the phenyl ring of the title compound.

Direct C-H activation represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org Palladium-catalyzed C-H arylation has been successfully applied to the ortho-position of 2-phenylpyridines, demonstrating the feasibility of functionalizing the C-H bonds of an aryl group attached to a nitrogen-containing heterocycle. rsc.org Similar strategies could potentially be applied to the 2-fluorophenyl ring of this compound, allowing for the introduction of substituents at positions ortho to the pyrimidine ring. researchgate.netnih.gov

The table below outlines key methodologies for functionalizing the phenyl ring.

| Methodology | Description | Advantages | Potential Application | Reference(s) |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. | High functional group tolerance and wide availability of boronic acids. | Coupling of a halogenated derivative of this compound with various boronic acids to introduce diverse substituents on the phenyl ring. | nih.govmdpi.comrsc.org |

| Direct C-H Activation | Transition metal-catalyzed functionalization of a C-H bond. | Atom-economical, avoids pre-functionalization. | Direct arylation or alkylation of the C-H bonds on the 2-fluorophenyl ring. | rsc.orgrsc.orgnih.gov |

| Radical C-H Arylation | Arylation of C-H bonds via a radical-mediated process. | Complementary to transition metal-catalyzed methods. | Functionalization of C(sp3)-H bonds in substituents attached to the phenyl ring. | nih.gov |

Hybridization with Other Heterocyclic Scaffolds

Fusing the this compound core with other heterocyclic systems is a powerful strategy to create novel, more complex molecular architectures. This approach can lead to compounds with significantly different chemical and physical properties.

One common method to achieve this is through intramolecular cyclization reactions starting from a suitably functionalized pyrimidine derivative. For example, by introducing a reactive group at the C5-position of the pyrimidine ring, subsequent reaction with a dinucleophile can lead to the formation of a fused heterocyclic ring.

Another approach involves the use of the pyrimidine itself as a building block in multicomponent reactions or in sequential cross-coupling and cyclization reactions. For instance, pyrimidine derivatives can be used to synthesize a variety of fused systems, such as:

Pyrrolo[1,2-c]pyrimidines and Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines : These can be synthesized through multi-step sequences involving the construction of a pyrrole (B145914) ring fused to the pyrimidine core. nih.gov

Thieno[3,2-d]pyrimidines : These can be prepared via strategies that involve the C-H activation of a thiophene ring fused to the pyrimidine. mdpi.com

Furo[2,3-d]pyrimidines, Triazolo[1,5-a]pyrimidines, and Tetrazolo[1,5-a]pyrimidines : These fused systems can be obtained from thioxopyrimidine precursors through reactions with appropriate reagents. researchgate.net

The following table presents examples of heterocyclic scaffolds that can be hybridized with the pyrimidine core.

| Fused Heterocycle | General Synthetic Approach | Significance | Reference(s) |

| Pyrrolo[1,2-c]pyrimidines | Multi-step synthesis involving cyclization onto the pyrimidine ring. | Creates a bicyclic system with a nitrogen bridgehead. | nih.gov |

| Thieno[3,2-d]pyrimidines | C-H activation and annulation strategies on a thiophene precursor. | Combines the electronic properties of pyrimidine and thiophene. | mdpi.com |

| Furo[2,3-d]pyrimidines | Cyclization of functionalized pyrimidines with reagents like ethyl chloroacetate. | Fuses an oxygen-containing five-membered ring to the pyrimidine. | researchgate.net |

| Triazolo- and Tetrazolo-pyrimidines | Reaction of chloropyrimidines with reagents like sodium azide. | Introduces a fused ring with a high nitrogen content. | researchgate.net |

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines, to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and more efficient reaction protocols.

Several green synthetic techniques are applicable to the synthesis of the this compound scaffold and its derivatives:

Microwave-Assisted Synthesis : Microwave irradiation can significantly shorten reaction times, increase product yields, and in some cases, improve selectivity compared to conventional heating methods. nih.gov This technique has been successfully used for the synthesis of various pyrimidine derivatives.

Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. Ultrasound has been shown to be effective in the synthesis of pyrimidines and their fused derivatives, often leading to higher yields and shorter reaction times. nih.gov

Multicomponent Reactions (MCRs) : MCRs involve the combination of three or more starting materials in a single pot to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis.

Solvent-Free and Catalyst-Free Conditions : Whenever possible, conducting reactions without a solvent or a catalyst can significantly improve the green credentials of a synthetic process. Ball milling is a mechanochemical technique that can facilitate reactions in the absence of a solvent.

Use of Greener Solvents : When a solvent is necessary, the use of environmentally benign solvents such as water, ethanol, or ionic liquids is preferred over hazardous organic solvents.

The application of these green chemistry principles can lead to more sustainable and economically viable synthetic routes for this compound and its derivatives.

| Green Chemistry Approach | Description | Advantages | Applicability to Pyrimidine Synthesis | Reference(s) |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Faster reaction rates, higher yields, improved selectivity. | Synthesis of 2-aminopyrimidine derivatives. | nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | Shorter reaction times, enhanced yields, can be combined with other methods. | Construction and derivatization of the pyrimidine core. | nih.gov |

| Multicomponent Reactions | One-pot reactions involving three or more components. | High atom economy, reduced waste, operational simplicity. | Synthesis of the core pyrimidine ring. | mdpi.com |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. | Reduced waste, easier purification, lower environmental impact. | Mechanochemical synthesis using ball milling. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of atoms and functional groups on the pyrimidine (B1678525) core significantly dictates the molecule's biological profile. nih.gov The positions of substituents on the pyrimidine nucleus have a profound influence on its biological activities. nih.gov

Halogen atoms are pivotal in modulating the electronic and steric properties of a molecule, thereby affecting its binding affinity to biological targets. The specific placement and type of halogen on the pyrimidine or its phenyl substituent can lead to substantial differences in activity.

The introduction of electron-withdrawing groups like chlorine and fluorine often enhances a compound's reactivity in nucleophilic substitution reactions, making it a valuable intermediate for synthesis. In the context of biological activity, halogenation can optimize pharmacokinetic and pharmacodynamic properties. evitachem.com For instance, the fluorine atom in the 2-fluorophenyl group of the title compound can increase metabolic stability and membrane permeability. evitachem.com Its high electronegativity can facilitate electrostatic interactions with amino acid residues, such as lysine, in target proteins like kinases. evitachem.com

Studies on related pyrimidine derivatives have shown that the introduction of halogen atoms can improve antifungal activities. frontiersin.org For example, in a series of N-trisubstituted pyrimidine compounds tested against human tumor cell lines, halogenated derivatives showed notable activity. nih.gov The position of the halogen is also critical. Comparative analyses between isomers, such as 2-Chloro-4-(2-fluorophenyl)pyrimidine and its isomer 4-Chloro-2-(2-fluorophenyl)pyrimidine, would be essential to elucidate the importance of the substituent pattern for target engagement. The reactivity of the chloro group, a key site for nucleophilic substitution, is influenced by its position on the π-deficient pyrimidine ring. scialert.net

The following table summarizes the impact of various substitutions on the biological activity of related pyrimidine scaffolds, illustrating the importance of halogen and other functional group placements.

| Compound/Derivative Class | Structural Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Halogenated Pyrimidine Derivatives | Introduction of halogen atoms | Enhanced anticancer activity against HCT116, A549, K562, and U937 cell lines. | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives | Introduction of a halogen atom | Improved antifungal activities against Botrytis cinerea. | frontiersin.org |

| 2-Amino-4-chloro-pyrimidine Derivatives | Addition of a bromophenyl piperazine (B1678402) moiety at the 4-position | Highest anticancer activity on HCT116 and MCF7 cell lines in the tested series. | nih.gov |

| Aminopyrimidine-2,4-diones | Introduction of two nitro groups at the para position of aryl moieties | Negative impact on anticancer activity. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Substitution with a 4-chloro-3-(trifluoromethyl)phenyl group | Potent inhibition of FLT3 and VEGFR2 kinases, leading to tumor regression in a mouse model. | acs.org |

Beyond halogens, other functional groups can be introduced to the pyrimidine core to modulate activity, solubility, and target specificity. The chloro group at the C2 position of this compound is a reactive handle for nucleophilic substitution, allowing for the synthesis of diverse analogues. thieme.de

For instance, replacing the chloro group with amines or thiols is a common strategy. In studies on related 2-amino-4-chloro-pyrimidines, derivatization at the chloro position with various substituted amines led to a range of anticancer activities. nih.gov A derivative featuring a bromophenyl piperazine moiety at this position exhibited the highest activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov This highlights that the nature of the group replacing the chlorine is a key determinant of biological effect.

Furthermore, modifications on the phenyl ring or the pyrimidine core itself can alter activity. The introduction of a methoxymethyl group in place of a fluorobenzyl group on a chloropyrimidine was found to reduce steric bulk and change electronic properties. Adding a sulfanyl (B85325) group at the 6-position can introduce a leaving group for further functionalization, while a 2-amine group may provide hydrogen bonding capabilities. The cyclization of the pyrimidine backbone into a pteridine (B1203161) moiety has also been explored, showing that such rigidification can impact cytotoxic activity, sometimes enhancing it against specific cell lines like MDA-MB-231. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. wikipedia.orgnih.gov

For a compound like this compound, a QSAR study would involve synthesizing a series of analogues with systematic variations and measuring their biological activity (e.g., IC50 values against a specific enzyme or cell line). The next step involves calculating a wide range of molecular descriptors for each analogue. These can include:

Electronic descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment, Sanderson electronegativity). nih.gov

Steric descriptors: Relating to the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Topological descriptors: Quantifying molecular branching and connectivity.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures lipophilicity.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Regression (SVR) are then used to build a mathematical model. nih.govmdpi.com For example, a QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors found that descriptors related to atomic properties like electronegativity and polarizability were key in explaining the inhibitory activity. nih.gov Similarly, a QSAR model for 1,2,4-triazolo[1,5-a]pyrimidine analogs identified structural attributes like the principal moment of inertia and lipophilicity (slogP) as significant contributors to antimalarial activity. mdpi.com

Such models, once validated, can predict the activity of novel derivatives of this compound, guiding chemists to synthesize the most promising candidates and avoiding those predicted to have poor activity. nih.gov

Conformational Analysis and Stereochemistry in Biological Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis studies how a molecule's shape changes due to rotation around its single bonds. For this compound, the key flexible bond is the one connecting the pyrimidine and the 2-fluorophenyl rings.

The rotation around this C-C bond determines the relative orientation of the two rings, which can significantly impact how the molecule fits into a receptor's binding pocket. Studies on structurally related bioactive pyrimidine derivatives have shown that even subtle changes in conformation can lead to different crystal packing and intermolecular interactions, a phenomenon known as polymorphism. mdpi.com

In one detailed study of a bioactive pyrazolo[3,4-d]pyrimidine, two different polymorphs were isolated which featured distinct molecular conformations. mdpi.com The crucial difference was the torsion angle of the phenyl group relative to the pyrimidine core, which led to different hydrogen bonding patterns (helical vs. zigzag chains) in the crystal lattice. mdpi.com This demonstrates that the molecule's conformation is flexible and can be influenced by its environment.

For this compound, the presence of the fluorine atom at the ortho position of the phenyl ring likely imposes steric constraints that favor certain rotational conformations (rotamers) over others. This preferred conformation will dictate which functional groups are oriented for optimal interaction with a biological target. Molecular docking simulations, which predict the binding pose of a molecule within a protein's active site, often reveal that only a specific conformation is responsible for the observed biological activity. nih.gov

Physicochemical Properties and Their Correlation with Biological Responses (Research Context)

The physicochemical properties of a drug candidate influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is directly correlated with its biological response in a research setting. For this compound and its analogues, key properties include lipophilicity, polarity, and molecular size.

The introduction of the 2-fluorophenyl group is a strategic choice to enhance properties like metabolic stability and membrane permeability. evitachem.com Lipophilicity, often measured as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical parameter. A balanced LogP is necessary for a compound to pass through cell membranes without being too insoluble in aqueous environments.

Topological Polar Surface Area (TPSA) is another important descriptor, which correlates with hydrogen bonding potential and is a good predictor of passive molecular transport through membranes. A lower TPSA is generally associated with better cell permeability.

Drug-likeness rules, such as Lipinski's Rule of Five, use these physicochemical properties (molecular weight, LogP, hydrogen bond donors, and acceptors) to assess whether a compound is likely to be an orally active drug in humans. nih.gov Research on related pyrimidine derivatives often includes in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate their potential early in the discovery process. nih.gov

The table below lists computed physicochemical properties for the isomeric compound 4-Chloro-2-(2-fluorophenyl)pyrimidine, which provide an estimate for the properties of the title compound.

| Property | Predicted Value for 4-Chloro-2-(2-fluorophenyl)pyrimidine | Significance in Biological Response | Reference |

|---|---|---|---|

| Molecular Weight | 208.62 g/mol | Influences diffusion and transport across membranes. (Typically <500 for oral drugs). | chemscene.com |

| LogP | 2.9361 | Measures lipophilicity, affecting solubility and membrane permeability. | chemscene.com |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Correlates with passive molecular transport and bioavailability. | chemscene.com |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. | chemscene.com |

| Hydrogen Bond Donors | 0 | Influences solubility and binding to biological targets. | chemscene.com |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. | chemscene.com |

Biological Target Identification and Mechanistic Elucidation

Investigation of Enzyme Inhibition Profiles

The unique structural features of 2-Chloro-4-(2-fluorophenyl)pyrimidine make it a subject of interest in medicinal chemistry for its potential to selectively interact with and inhibit the activity of several critical enzymes. The following subsections detail the research findings concerning its inhibitory effects.

Protein Tyrosine Kinase (PTK) Inhibition

Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signal transduction pathways, and their dysregulation is often linked to the development of cancer. nih.gov The 2-phenylaminopyrimidine scaffold, a structure related to this compound, has been a cornerstone in the development of PTK inhibitors, such as Imatinib, which is used in the treatment of chronic myelogenous leukemia. nih.govnih.gov

Research into phenylpyrazolopyrimidine derivatives has shown that these compounds can exhibit inhibitory activity against various PTKs. nih.gov For instance, a 4-chlorophenyl substituted 3-phenylpyrazolopyrimidine demonstrated modest inhibitory activity against c-Src, Btk, and Lck kinases. nih.gov Molecular simulations of a related phenylpyrazolopyrimidine derivative highlighted that the chloro-benzene ring can engage with the gatekeeper residue of the kinase through hydrophobic interactions. nih.gov This suggests that the chloro-substitution on the pyrimidine (B1678525) ring of this compound could play a role in its potential interaction with the hydrophobic regions of the ATP-binding site of PTKs.

| Compound Class | Target Kinase | IC50 (µM) |

| 4-Chlorophenyl substituted 3-phenylpyrazolopyrimidine | c-Src | 60.4 |

| Btk | 90.5 | |

| Lck | 110 |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov The pyrimidine motif is recognized for its utility in the design of HDAC inhibitors, where it can enhance solubility and polar interactions with the target enzyme. nih.gov

Specifically, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been incorporated as a cap group in the structure of HDAC inhibitors. nih.gov This structural element is designed to form strong hydrophobic interactions with residues at the opening of the active site of HDACs. nih.gov Studies on a series of compounds containing this fragment revealed that substitutions on the phenyl ring influence HDAC inhibitory activity, with smaller groups being beneficial. nih.gov One such compound, L20, which features a methoxy (B1213986) substitution, exhibited selective inhibition of class I HDACs, particularly HDAC3. nih.gov This indicates that the chloro-substituted pyrimidine core is a viable scaffold for developing potent and selective HDAC inhibitors.

| Compound | Target HDAC | IC50 (µM) |

| L20 | HDAC1 | 0.684 |

| HDAC2 | 2.548 | |

| HDAC3 | 0.217 | |

| HDAC6 | >1000 |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. orscience.rumdpi.com Pyrimidine derivatives are central to the design of DHFR inhibitors, with the 2,4-diaminopyrimidine (B92962) motif being a common feature in non-classical antifolates like trimethoprim. orscience.rumdpi.com

While direct inhibitory data for this compound against DHFR is not specified in the reviewed literature, the broader class of pyrimidine-based compounds has been extensively explored. nih.govresearchgate.net For example, thieno[2,3-d]pyrimidine (B153573) analogues have been synthesized as dual inhibitors of thymidylate synthase and DHFR, with some compounds showing moderate to potent inhibition of human DHFR. nih.gov The development of novel DHFR inhibitors often involves modifications of the pyrimidine core to enhance binding affinity and selectivity. mdpi.commdpi.com

| Compound Class | Target Enzyme | IC50 (nM) |

| Classical 2-amino-4-oxo-thieno[2,3-d]pyrimidine antifolate (Compound 4) | Human TS | 40 |

| Human DHFR | 20 | |

| Nonclassical thieno[2,3-d]pyrimidine analogue (Compound 7) | Human DHFR | 560 |

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key targets in anti-inflammatory therapy. nih.gov There are two main isoforms, COX-1 and COX-2, with selective inhibition of COX-2 being a desirable therapeutic goal to reduce side effects. nih.gov Pyrimidine-based structures have been investigated as selective COX-2 inhibitors. rsc.org

Research has led to the development of novel and selective fluorescent COX-2 inhibitors based on a pyrimidine scaffold. rsc.org One such derivative was identified as a potent and selective COX-2 inhibitor with an IC50 value of 1.8 µM. rsc.org Three-dimensional modeling of chrysin (B1683763) derivatives, which also modulate COX-2, suggests that specific interactions, such as hydrogen bonds with key residues like Tyr355 in the COX-2 binding pocket, are crucial for inhibition. nih.gov This highlights the potential of substituted pyrimidines to be tailored for selective COX-2 inhibition.

| Compound Class | Target Enzyme | IC50 (µM) |

| Pyrimidine-based fluorescent inhibitor (Compound 6) | COX-2 | 1.8 |

| Chrysin derivative (Ch-4) | COX-2 | 2.7 |

Glucokinase and Alpha-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov While specific data on this compound is not available, related structures have been evaluated.

A direct assay for α-amylase has been developed using 2-chloro-4-nitrophenyl-α-D-maltotrioside as a substrate, indicating the interaction of chloro-substituted phenyl rings with the enzyme's active site. nih.gov Furthermore, studies on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones have shown that these compounds can inhibit α-glucosidase and α-amylase. nih.gov For instance, a 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative was a potent α-amylase inhibitor. nih.gov These findings suggest that the combination of chloro and fluoro substitutions on a phenyl-containing scaffold could be relevant for the inhibition of these digestive enzymes.

| Compound Class | Target Enzyme | IC50 (µM) |

| 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative (2f) | α-amylase | 3.1 |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal nitric oxide synthase (nNOS) is an enzyme whose overactivity is implicated in neurodegenerative disorders and neuropathic pain, making its selective inhibition a therapeutic goal. acs.orgnih.gov A novel strategy for developing nNOS inhibitors has focused on combining a 2-imidazolylpyrimidine head with other structural components. acs.org

Within a series of 2,4-disubstituted pyrimidines, structure-activity relationship studies led to the discovery of highly potent and selective nNOS inhibitors. acs.org It was found that a six-atom linker between a fluorophenyl group and the pyrimidine ring resulted in maximum potency, allowing the fluorophenyl ring to make tight van der Waals contacts within a hydrophobic pocket of the enzyme. acs.org One of the most potent inhibitors in this series demonstrated a Ki value of 0.019 µM. acs.org The presence of a fluorophenyl group is a key feature, suggesting that this compound could have potential as a scaffold for nNOS inhibitors.

| Compound Class | Target Enzyme | Ki (µM) |

| 2-imidazolylpyrimidine scaffold (Compound 9) | nNOS | 0.019 |

SARS-CoV-2 Main Protease (3CLpro) Inhibition

The main protease (3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development. nih.gov Inhibition of 3CLpro disrupts the processing of viral polyproteins, which is an essential step for viral replication. asianpharmtech.comnih.gov The search for potent inhibitors has explored a wide range of chemical scaffolds. nih.govnih.gov

While pyrimidine derivatives have been investigated as potential inhibitors of viral proteases, a review of the available literature did not yield specific data on the inhibitory activity of this compound against the SARS-CoV-2 main protease. Research in this area has focused on other classes of pyrimidines, including peptide-based anilide derivatives and other complex heterocyclic systems. nih.gov For instance, studies have explored covalent inhibitors that form a bond with the catalytic cysteine residue of the protease, a strategy that has led to the development of effective antiviral drugs. nih.govnih.gov However, no studies were found that specifically evaluate this compound for this activity.

Receptor Binding and Modulation Studies

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov Drugs that block these channels are used to treat a variety of conditions, including pain and epilepsy. nih.govorgsyn.org The mechanism of these blockers often involves state-dependent binding, where the drug shows higher affinity for the open or inactivated states of the channel over the resting state. nih.gov

A search for the sodium channel blocking activity of this compound did not uncover any direct research. However, a structurally distinct compound, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) , has been identified as a potent, broad-spectrum, state-dependent sodium channel blocker. nih.gov PPPA demonstrated significantly higher potency and faster binding kinetics compared to existing drugs like carbamazepine (B1668303) and lamotrigine. nih.gov While this highlights the potential of the pyrimidine scaffold for developing sodium channel blockers, it is important to note that PPPA's structure, featuring a phenoxy-phenyl group and a carboxamide, is substantially different from this compound.

The Estrogen Receptor Alpha (ERα) and Epidermal Growth Factor Receptor (EGFR) are key targets in cancer therapy, particularly in breast and lung cancers, respectively. nih.govnih.gov ERα is a nuclear receptor modulated by hormones, while EGFR is a receptor tyrosine kinase that plays a role in cell proliferation and signaling. nih.govnih.gov

Cellular Pathway Modulation

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is critical for bone formation (osteogenesis). nih.gov Activation of this pathway involves BMP2 binding to its receptor, which leads to the phosphorylation of SMAD1 proteins. nih.govmdpi.comwuxiapptec.com Phosphorylated SMAD1 then translocates to the nucleus to activate genes responsible for osteoblast differentiation. nih.gov Small molecules that can activate this pathway are of interest for treating bone diseases like osteoporosis. nih.gov

A study focused on the design of novel pyrimidine derivatives as bone anabolic agents successfully identified compounds that promote osteogenesis via the BMP2/SMAD1 pathway. nih.gov The research involved the synthesis and evaluation of 31 different pyrimidine derivatives. The study highlighted the importance of substituents on the pyrimidine ring for biological activity. However, this compound was not among the compounds synthesized or tested in this study. The most potent compound identified was N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide , demonstrating that specifically substituted pyrimidines can modulate this pathway, though direct evidence for this compound is lacking. nih.gov

Based on a comprehensive review of publicly accessible scientific literature, there is no specific research data available for the compound this compound concerning its activity as an inhibitor of the SARS-CoV-2 main protease, as a sodium channel blocker, as a modulator of ERα or EGFR, as a DNA binding agent, or as an activator of the BMP2/SMAD1 pathway for osteogenesis. While the broader class of pyrimidine derivatives has shown promise in all these areas, the biological activity of a specific compound is highly dependent on its unique structure and substituents. The findings on related but distinct molecules can provide a basis for future research but cannot be directly attributed to this compound.

Cell Cycle Arrest and Apoptosis Induction Pathways

Research into the effects of pyrimidine derivatives suggests a significant role in modulating the cell cycle and inducing programmed cell death, or apoptosis, in cancer cells. While direct studies on this compound's specific pathways are not extensively detailed in the public domain, the broader class of pyrimidine compounds has been shown to exert its influence through various mechanisms.

Generally, pyrimidine analogs are known to interfere with the synthesis of nucleic acids, which can lead to the arrest of the cell cycle at different phases (G1/S or G2/M). This disruption prevents cancer cells from proliferating. For instance, related pyrimidine compounds have been observed to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This inhibition can halt the cell cycle and subsequently trigger apoptotic pathways.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Some pyrimidine derivatives have been found to activate caspases, a family of protease enzymes that are central to the execution of apoptosis. The activation of these caspases leads to the systematic dismantling of the cell. While the precise apoptotic pathways activated by this compound are yet to be fully elucidated, the activity of structurally similar compounds suggests a potential to induce apoptosis through modulation of key regulatory proteins.

Investigation of Multitargeting Mechanisms

The concept of a single drug acting on multiple biological targets, known as multitargeting or polypharmacology, is a promising strategy in drug discovery, particularly in complex diseases like cancer. This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance.

For this compound, the investigation into its multitargeting capabilities is an ongoing area of research. Its structural features, including the pyrimidine core and the substituted phenyl ring, provide a scaffold that could potentially interact with various biological macromolecules.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Binding Affinity Prediction and Interaction Analysis

No studies were identified that reported the binding affinity (such as docking scores or inhibition constants) of 2-Chloro-4-(2-fluorophenyl)pyrimidine with any specific biological target. Research on pyrimidine (B1678525) derivatives often involves more complex structures designed to interact with specific enzyme active sites, such as kinases or proteases.

Elucidation of Active Site Interactions

Without molecular docking studies, there is no information available on the specific amino acid residues or active site interactions for this compound with any protein target.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules, providing insight into the stability of a ligand-protein complex over time. No MD simulation studies have been published for a complex containing this compound. Such studies are generally conducted on potent inhibitors to confirm the stability of their binding interactions predicted by molecular docking.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. While many online tools and software packages exist for these predictions, no published research provides a validated ADME profile for this compound. General ADME properties can be discussed for fluorinated pyrimidines, but specific values for this compound are not available.

Lipophilicity and Permeability Modeling

Fluorination is a known strategy in medicinal chemistry that can influence properties like lipophilicity and membrane permeability. The introduction of a fluorine atom can enhance metabolic stability. However, specific predicted values for lipophilicity (e.g., LogP) and permeability (e.g., Caco-2) for this compound are not documented in the available literature.

Metabolic Stability Prediction

The inclusion of fluorine on a phenyl ring can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby improving metabolic stability. While this is a general principle applicable to fluorinated compounds, no specific studies predicting the metabolic stability or identifying potential metabolites of this compound were found.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For this compound, DFT calculations can elucidate its geometric and electronic features. While specific DFT studies exclusively on this compound are not extensively reported in the reviewed literature, the principles of DFT can be applied to predict its properties based on studies of analogous pyrimidine derivatives. amanote.comnih.govnih.govkujnsr.commdpi.com

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. chemrxiv.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. chemrxiv.org For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms and the region around the chloro and fluoro substituents would likely exhibit a more positive potential.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability. |

| LUMO Energy | Low | Indicates a propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of reactivity and stability. nih.gov |

| MEP Negative Regions | Around the nitrogen atoms of the pyrimidine ring. | Potential sites for electrophilic attack and hydrogen bonding. chemrxiv.org |

| MEP Positive Regions | Around the hydrogen atoms and halogen substituents. | Potential sites for nucleophilic attack. |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups. nih.gov For this compound, characteristic vibrational frequencies would include C-H stretching and bending modes of the aromatic rings, C-N and C=C stretching vibrations within the pyrimidine ring, and the C-Cl and C-F stretching vibrations. Comparing the calculated vibrational frequencies of related pyrimidine derivatives with experimental data has shown good agreement, validating the use of DFT for this purpose. nih.govmdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are expected ranges based on spectroscopic data of similar compounds, as specific experimental data for the title compound is not available.)

| Functional Group | Predicted Vibrational Frequency Range (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100-3000 | Stretching |

| Pyrimidine Ring C=N | 1650-1550 | Stretching |

| Phenyl Ring C=C | 1600-1450 | Stretching |

| C-F | 1250-1000 | Stretching |

| C-Cl | 850-550 | Stretching |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.netresearchgate.net These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net For a compound like this compound, a pharmacophore model could be generated based on its structure and the known interactions of similar pyrimidine derivatives with biological targets. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, while the fluorophenyl ring provides a hydrophobic and potentially aromatic interaction site. researchgate.net

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.net A pharmacophore model of this compound or a related active compound can be used as a query to filter these libraries, significantly narrowing down the number of candidates for experimental testing. chemrxiv.orgschrodinger.com This approach accelerates the initial stages of drug discovery by prioritizing compounds with a higher probability of being active. schrodinger.com Studies on pyrimidine analogues have successfully employed virtual screening to identify potential inhibitors for various enzymes. amanote.comnih.gov

Chemoinformatics and Database Mining for Related Pyrimidine Analogs

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.govDatabase mining of chemical libraries is a key chemoinformatic technique used to identify molecules with specific structural features or predicted properties. nih.gov By mining databases such as PubChem, ChEMBL, or commercial libraries, researchers can identify pyrimidine analogs that are structurally related to this compound. kujnsr.comnih.gov This can reveal structure-activity relationships (SAR) within a class of compounds, helping to guide the design of new molecules with improved properties. kujnsr.com Analysis of large datasets of pyrimidine compounds has been used to understand trends in anti-cancer activity and other biological effects. kujnsr.com

In Vitro Biological Evaluation Methodologies Pre Clinical Research Focus

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

While the pyrimidine (B1678525) scaffold is a cornerstone in the development of anticancer agents, specific research detailing the antiproliferative and cytotoxic effects of 2-Chloro-4-(2-fluorophenyl)pyrimidine is not extensively available in public literature. ekb.eg However, studies on closely related halogenated pyrimidine derivatives provide context for the potential activity of this class of compounds.

Inhibition of Cancer Cell Growth and Viability

There is a lack of specific published data on the inhibitory effects of this compound on cancer cell growth and viability. Research on analogous compounds, such as other substituted 2-chloropyrimidines and fluorinated pyrimidines, has shown that modifications to the pyrimidine ring can lead to significant cytotoxic activity against various human tumor cell lines. nih.govnih.gov For instance, a study on 2-amino-4-chloro-pyrimidine derivatives, which share a common chloro-pyrimidine core, demonstrated that certain compounds in the series exhibited cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov In that study, a derivative featuring a bromophenyl piperazine (B1678402) moiety showed the highest activity, with EC₅₀ values of 89.24 µM and 89.37 µM against HCT116 and MCF7 cells, respectively. nih.gov Another related derivative with a 4-methyl piperazine moiety had EC₅₀ values of 209.17 µM (HCT116) and 221.91 µM (MCF7). nih.gov These findings for related structures highlight the potential of the chloro-pyrimidine scaffold, although direct data for this compound remains to be published.

Cell Cycle Analysis in Research Models

Antimicrobial Activity Screening (Antibacterial and Antifungal)

Although pyrimidine derivatives are a well-established class of antimicrobial agents, specific data from in vitro screening of this compound against bacterial or fungal strains is not documented in the available scientific literature. ej-chem.orgnih.gov The biological activity of pyrimidine derivatives in this context is often associated with their ability to interfere with essential microbial pathways. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

There are no published reports detailing the Minimum Inhibitory Concentration (MIC) values for this compound. The MIC is a standard measure of a compound's potency against a specific microorganism. Studies on other novel pyrimidine and fused pyrimidine systems have reported MIC values against a range of pathogens. For example, certain newly synthesized dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed potent activity against bacteria such as Staphylococcus aureus and fungi like Aspergillus flavus and Candida albicans. mdpi.com However, these results are for different molecular structures and cannot be directly attributed to this compound.

Insecticidal Activity Assays

An investigation of scientific databases reveals no specific studies on the in vitro insecticidal activity of this compound. Research into the insecticidal properties of related heterocyclic compounds is ongoing. For instance, a series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore was synthesized and tested against the mosquito vector Aedes aegypti, with some compounds showing moderate activity. nih.gov Another study focused on 2-phenylpyridine (B120327) derivatives, which, despite having a different core structure, showed high insecticidal activity against Mythimna separata. nih.gov These studies indicate that related heterocyclic structures are being explored for pest control, but data for the specific compound of interest is absent.

Anti-inflammatory Potential Assessment

The anti-inflammatory potential of the pyrimidine scaffold is well-documented, with many derivatives acting via the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. ijpcbs.comnih.gov However, there is no specific research available that assesses the in vitro anti-inflammatory activity of this compound. Studies on other fluorinated pyrimidine derivatives have reported anti-inflammatory effects. For example, a series of 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines was evaluated, and several compounds showed good to excellent anti-inflammatory activity in comparison to the standard drug Diclofenac sodium. ijpcbs.com This suggests that the fluorinated pyrimidine structure can be a valuable template for anti-inflammatory agents, but direct experimental evidence for this compound is currently lacking.

Antiviral Activity Evaluation

The evaluation of a compound's antiviral properties is a cornerstone of infectious disease research. For this compound, a series of in vitro assays would be conducted to determine its efficacy against a panel of clinically relevant viruses. Pyrimidine analogues have historically been a rich source of antiviral agents, and thus, evaluating this compound is a logical step. nih.gov

The initial screening typically involves cell-based assays where host cells are infected with a specific virus and then treated with the compound. The primary endpoint is the inhibition of viral replication, which can be quantified using several methods:

Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of the compound to protect cells from the virus-induced damage or death (cytopathic effect). The concentration of the compound that provides 50% protection to the cells is determined as the EC₅₀ (50% effective concentration).

Plaque Reduction Assay: For viruses that form plaques (localized areas of cell death) in a cell monolayer, this assay quantifies the reduction in the number and size of plaques in the presence of the compound. The IC₅₀ (50% inhibitory concentration) is determined.

Viral Yield Reduction Assay: This method involves quantifying the amount of new virus particles produced by infected cells after treatment with the compound. This can be done through techniques like quantitative PCR (qPCR) to measure viral genetic material or through titration of infectious virus particles.

Reporter Gene Assays: Genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication can be used. The antiviral activity is then measured by the reduction in the reporter signal.

For instance, studies on other substituted pyrimidines have demonstrated activity against a range of viruses, including human coronavirus 229E (HCoV-229E). mdpi.com Should this compound show initial promise, further mechanistic studies would be initiated to identify the specific stage of the viral life cycle it inhibits, such as entry, replication, or egress.

Enzyme Activity Assays (Specific to identified targets)

Given that many therapeutic agents exert their effects by modulating the activity of specific enzymes, it is crucial to investigate the potential of this compound as an enzyme inhibitor. The pyrimidine scaffold is a common feature in kinase inhibitors, which are pivotal in cancer therapy and other diseases. nih.govrsc.org

The evaluation process typically begins with broad-spectrum screening against a panel of enzymes, often kinases, to identify potential targets. If a specific enzyme or enzyme family is hypothesized as a target based on computational modeling or analogy to similar compounds, the assays become more focused.

Commonly employed enzyme activity assay methodologies include:

Kinase Activity Assays: These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase. The inhibition of this process by the compound is quantified. Techniques can be based on radioactivity (using ³²P-ATP), fluorescence (e.g., FRET-based assays), or luminescence (e.g., ADP-Glo™ Kinase Assay). For example, derivatives of pyrano[2,3-c]pyrazole have been screened against a panel of 139 purified kinases to identify specific inhibitory activity. nih.gov

Protease Activity Assays: If the compound is being investigated as an antiviral, assays against viral proteases (e.g., SARS-CoV-2 3CLpro) are critical. nih.gov These often use a fluorogenic substrate that releases a fluorescent signal upon cleavage by the protease.

Reverse Transcriptase Assays: For retroviruses like HIV, non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key drug class. nih.gov Assays would measure the inhibition of the reverse transcriptase enzyme's ability to synthesize DNA from an RNA template.

The results of these assays are typically reported as an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Illustrative Data from Enzyme Inhibition Assays for a Hypothetical Pyrimidine Derivative

| Enzyme Target | Assay Type | IC₅₀ (µM) |

| EGFR | FRET-based Kinase Assay | 5.2 |

| VEGFR-2 | Luminescence Kinase Assay | 10.8 |

| SARS-CoV-2 3CLpro | Fluorogenic Protease Assay | > 50 |

| HIV-1 Reverse Transcriptase | Colorimetric Assay | > 50 |

Osteogenic Differentiation Assays in Cell Culture Models

The process of osteogenesis, or bone formation, is regulated by complex signaling pathways, and compounds that can modulate this process have therapeutic potential for bone-related disorders. Pyrimidine derivatives have been investigated as bone anabolic agents. nih.gov To evaluate the effect of this compound on osteogenic differentiation, in vitro models using mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines are employed. nih.gov

The standard methodologies to assess osteogenic differentiation include:

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. Its enzymatic activity in cell lysates is measured colorimetrically after a period of osteogenic induction in the presence of the test compound.

Mineralization Assays (Alizarin Red S Staining): Mature osteoblasts produce a mineralized extracellular matrix. Alizarin Red S is a dye that specifically stains calcium deposits, and the extent of mineralization can be quantified after staining.

Gene Expression Analysis: The expression of key osteogenic marker genes is quantified using real-time quantitative PCR (RT-qPCR). Important genes include Runt-related transcription factor 2 (RUNX2), Osterix (OSX), ALP, and Osteocalcin (OCN). Research on related compounds has shown that they can promote osteogenesis by upregulating the expression of such genes. nih.gov

Protein Expression Analysis (Western Blotting): The protein levels of key osteogenic transcription factors and signaling molecules, such as SMAD1 and RUNX2, can be assessed by Western blotting to confirm the findings from gene expression studies. nih.gov

Table 2: Representative Data from Osteogenic Differentiation Assays for a Hypothetical Pyrimidine Compound

| Assay | Cell Line | Treatment Concentration | Result |

| ALP Activity | MC3T3-E1 | 1 µM | 1.8-fold increase vs. control |

| Alizarin Red S Staining | hMSCs | 1 µM | 2.5-fold increase in mineralization |

| RUNX2 Gene Expression | hMSCs | 1 µM | 3.2-fold increase in mRNA levels |

| SMAD1 Phosphorylation | MC3T3-E1 | 1 µM | 2.1-fold increase in p-SMAD1/total SMAD1 |

Through these rigorous in vitro evaluation methodologies, a comprehensive biological activity profile of this compound can be established, paving the way for further pre-clinical and potentially clinical development.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (for complex structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the precise molecular structure of 2-Chloro-4-(2-fluorophenyl)pyrimidine by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the six protons on the pyrimidine (B1678525) and phenyl rings. The two protons on the pyrimidine ring will appear as doublets due to coupling with each other. The four protons on the 2-fluorophenyl group will present as a complex multiplet pattern due to proton-proton and proton-fluorine couplings. Aromatic protons typically resonate in the range of δ 6.5-9.2 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct resonances, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl, F) and the aromatic system. Carbons bonded to the electronegative chlorine and fluorine atoms, as well as the carbons within the heterocyclic pyrimidine ring, are expected to show characteristic shifts. nih.gov For pyrazolo[1,5-a]pyrimidine (B1248293) systems, carbon chemical shifts provide unambiguous assignments for the ring structure. researchgate.net

| Atom Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (Pyrimidine Ring) | ~8.5 - 9.0 | d | Two distinct doublets for H-5 and H-6. |

| ¹H (Fluorophenyl Ring) | ~7.2 - 8.2 | m | Complex multiplet for the four aromatic protons. |

| ¹³C (C-Cl) | ~160 - 165 | s | Carbon atom bonded to chlorine in the pyrimidine ring. |

| ¹³C (C-F) | ~158 - 162 (d, ¹JCF ≈ 250 Hz) | d | Carbon directly bonded to fluorine, showing a large coupling constant. |

| ¹³C (Pyrimidine & Phenyl) | ~115 - 170 | s, d | Remaining eight carbon signals from the aromatic and heterocyclic rings. |

Mass Spectrometry (MS) (for molecular weight and fragmentation pattern analysis)

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps to confirm its structure. The calculated molecular weight for the compound (C₁₀H₆ClFN₂) is 208.62 g/mol . chemscene.com

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a single chlorine atom. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. pg.edu.pl This results in two molecular ion peaks: [M]⁺ at m/z 208 and [M+2]⁺ at m/z 210, with a relative intensity ratio of about 3:1.

The fragmentation of pyrimidine derivatives under electron impact ionization often involves the loss of substituents and cleavage of the heterocyclic ring. iosrjournals.orgsapub.org A plausible fragmentation pathway for this compound would begin with the loss of the chlorine radical (•Cl) to yield a fragment at m/z 173. Subsequent fragmentation could involve the elimination of a neutral molecule of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation for nitrogen-containing heterocycles.

| m/z | Predicted Ion | Notes |

|---|---|---|

| 208/210 | [C₁₀H₆³⁵ClFN₂]⁺ / [C₁₀H₆³⁷ClFN₂]⁺ | Molecular ion peaks showing the characteristic 3:1 isotopic pattern for chlorine. pg.edu.pl |

| 173 | [C₁₀H₆FN₂]⁺ | Loss of the chlorine atom from the molecular ion. |

| 146 | [C₉H₅FN]⁺ | Potential subsequent loss of HCN from the [M-Cl]⁺ fragment. |

| 95 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl cation. |

Infrared (IR) Spectroscopy (for functional group identification)